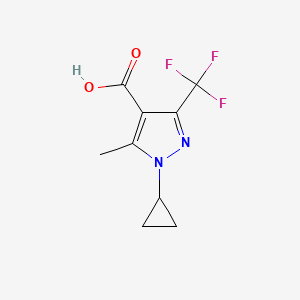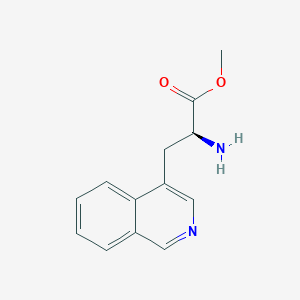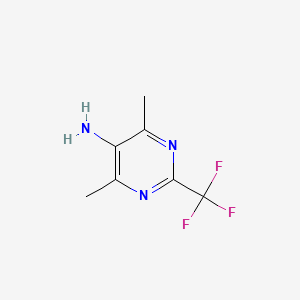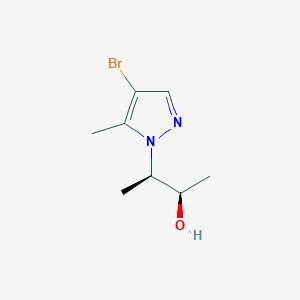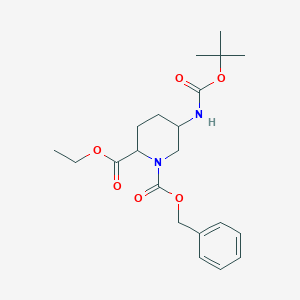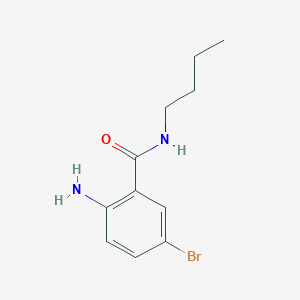
2-Amino-5-bromo-N-butylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-bromo-N-butylbenzamide is an organic compound with the molecular formula C11H15BrN2O It is a derivative of benzamide, featuring an amino group at the second position, a bromine atom at the fifth position, and a butyl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2-Amino-5-bromo-N-butylbenzamide typically begins with commercially available 2-Amino-5-bromobenzamide.
Alkylation Reaction: The key step involves the alkylation of the amino group with butyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to deprotonate the amino group, making it more nucleophilic.
Reaction Conditions: The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can also help in optimizing the reaction parameters and reducing the production cost.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 2-Amino-5-bromo-N-butylbenzamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in solvents like ethanol or DMSO.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of 2-Amino-5-substituted-N-butylbenzamides.
Oxidation: Formation of 2-Nitro-5-bromo-N-butylbenzamide.
Reduction: Formation of 2-Amino-5-bromo-N-butylbenzylamine.
Scientific Research Applications
Chemistry
In chemistry, 2-Amino-5-bromo-N-butylbenzamide is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through various coupling reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of brominated benzamides on cellular processes. Its structural similarity to other bioactive benzamides makes it a useful tool for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, dyes, and other advanced materials.
Mechanism of Action
The mechanism by which 2-Amino-5-bromo-N-butylbenzamide exerts its effects depends on its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Alternatively, it could interact with receptors on the cell surface, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromobenzamide: Lacks the butyl group, making it less lipophilic and potentially altering its biological activity.
2-Amino-5-chloro-N-butylbenzamide: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and interactions.
2-Amino-5-bromo-N-methylbenzamide: Contains a methyl group instead of a butyl group, influencing its solubility and pharmacokinetic properties.
Uniqueness
2-Amino-5-bromo-N-butylbenzamide is unique due to the presence of both a bromine atom and a butyl group, which confer distinct chemical and physical properties. These features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
2-amino-5-bromo-N-butylbenzamide |
InChI |
InChI=1S/C11H15BrN2O/c1-2-3-6-14-11(15)9-7-8(12)4-5-10(9)13/h4-5,7H,2-3,6,13H2,1H3,(H,14,15) |
InChI Key |
ROFLCIRPNMKFJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CC(=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


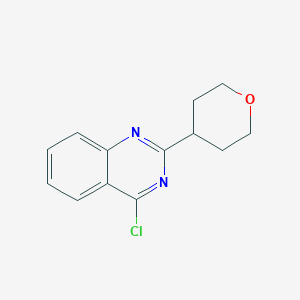


![Lithium 6,7-dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylate](/img/structure/B12987715.png)
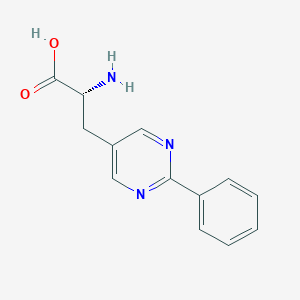
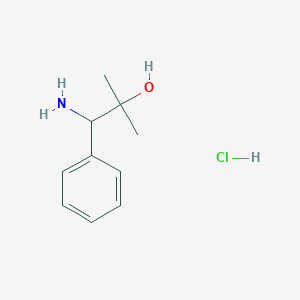
![4-Methoxy-2-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B12987741.png)
![6-Bromoimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B12987744.png)
![1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12987749.png)
